Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-
Description
Properties
CAS No. |
54464-54-9 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[1,6-dimethyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-12(2)7-6-8-15-10-9-13(3)16(5,11-15)14(4)17/h7,10,13H,6,8-9,11H2,1-5H3 |
InChI Key |
YNSQAMYQFKBNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CC1(C)C(=O)C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ketone group: This step often involves the oxidation of an alcohol precursor using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Alkylation reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s structure allows it to interact with cellular membranes and proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
- CAS No.: 54464-54-9
- Molecular Formula : C₁₆H₂₆O
- Structure: Features a bicyclic framework with a cyclohexene ring substituted by a methyl group at position 1, a dimethyl group at position 6, and a 4-methyl-3-pentenyl chain at position 2. The ethanone group is attached to position 1 of the cyclohexene ring .
Applications :
Primarily used in the manufacturing of perfumes, soaps, detergents, and cleaning/polishing agents due to its ketonic structure, which contributes to aromatic stability and volatility .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Application Differences
Key Observations:
Structural Complexity : The target compound has a more complex bicyclic structure compared to 4-acetylcyclohexene, which lacks alkyl side chains. This complexity enhances its stability in fragrance formulations .
Functional Group Variation: Myraldyl acetate replaces the ethanone group with an acetate ester, altering its volatility and scent profile .
Physicochemical and Environmental Behavior
Table 2: Environmental Persistence and Bioaccumulation Potential
*PBT: Persistent, Bioaccumulative, Toxic
Key Observations:
Lower Bioaccumulation: The target compound’s moderate Log Kow (3.51) suggests lower lipid solubility compared to bicyclic derivatives like 3-(5,5,6-trimethylbicyclo...)cyclohexanone (Log Kow = 6.54), which has higher bioaccumulation risks .
Analytical Challenges : The absence of analytical standards for the target compound limits environmental monitoring accuracy, unlike simpler ketones such as 4-acetylcyclohexene .
Regulatory and Industrial Context
- REACH Compliance: The target compound is registered under REACH (No. 53207-58-2) with intermediate tonnage (10–100 tonnes/year), indicating moderate industrial use .
- Synthetic Routes: A proposed high-yield synthesis involves coupling 7-methyl-3-methylene-1,6-octadiene with a pre-functionalized cyclohexenone intermediate, though specific yields are undisclosed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
